tert-Amylbenzene

Overview

Description

Tert-Amylbenzene, also known as TAB or tert-pentylbenzene, is a key component in a wide range of chemical processes . It plays a crucial role in the production of hydrogen peroxide and serves as a building block in the synthesis of amorolfine, a potent antifungal API . When added into rechargeable lithium-ion batteries, it prevents overheating, fire, and explosion .

Synthesis Analysis

The production technique of tert-Amylbenzene involves the Friedel-Crafts alkylation reaction by benzene and tertiary amyl alcohol . The process includes adding benzene, AlCl3, and FeCl3 in a four-hole bottle, cooling to 0-5 ℃, dripping the tertiary amyl alcohol, continuing the reaction at 0-5 ℃ for 6 hours, adding water for hydrolysis, standing demix, washing with water, layering, suction with calcium chloride, and finally obtaining tert-Amylbenzene after underpressure distillation .Molecular Structure Analysis

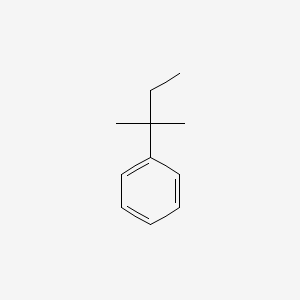

Tert-Amylbenzene has a molecular formula of C11H16 . Its average mass is 148.245 Da and its monoisotopic mass is 148.125198 Da . It contains a total of 27 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis

The side-chain alkylation of cumene and ethylene over a solid superbase catalyst K/KOH/γ-Al2O3 has been investigated . The effects of the reaction temperature, pressure, and time on the conversion of cumene and selectivity of tert-Amylbenzene (TAB) are discussed .Physical And Chemical Properties Analysis

Tert-Amylbenzene is a colorless liquid . It has a melting point of -44.72°C, a boiling point of 188-191°C, and a density of 0.87 g/cm3 . It has a refractive index of 1.4960 and a flash point of 65°C . It is insoluble in water .Scientific Research Applications

Lithium-Ion Battery Safety

In the field of energy storage, tert-Amylbenzene is added to rechargeable lithium-ion batteries as an electrolyte additive. It enhances safety by preventing overheating, fire, and explosion. Its adequate oxidation initiation voltage helps prevent ignition and explosion of batteries when overcharged, making it a performant choice for small electronic devices and mobile communication devices. Research is ongoing to extend its use in car industry batteries .

Catalysis

The compound is involved in catalytic reactions such as olefin double bond isomerization, addition, and condensation reactions. Solid superbases containing tert-Amylbenzene exhibit excellent catalytic abilities in these processes, contributing to the production of various chemical products .

Additive for Improved Battery Performance

tert-Amylbenzene: is also used as an additive in lithium-ion batteries to reduce flammability of electrolytes and provide overcharge protection. Its inclusion improves the overall performance and safety of the batteries, which is crucial for the expanding market of portable electronic devices .

Mechanism of Action

Target of Action

Tert-Amylbenzene (TAB), also known as Tert-Pentylbenzene, plays a key role in a wide spectrum of chemical processes . It serves as a crucial intermediate in the production of hydrogen peroxide (H2O2) and is a building block in the synthesis of amorolfine , a potent antifungal active pharmaceutical ingredient (API) . Additionally, when added into rechargeable lithium-ion batteries, it prevents overheating, fire, and explosion .

Mode of Action

TAB’s interaction with its targets results in significant changes. For instance, in the production of hydrogen peroxide, TAB is used in the production of 2-Amyl-anthraquinone (AAQ) , a carrier in hydrogen peroxide production . In the synthesis of amorolfine, TAB forms part of the chemical structure of this principal active ingredient used for its antifungal properties . In lithium-ion batteries, TAB acts as an electrolyte additive that helps prevent ignition and explosion of batteries when overcharged .

Result of Action

The molecular and cellular effects of TAB’s action are primarily observed in its role as an intermediate in various chemical processes. For instance, in the production of hydrogen peroxide, TAB contributes to higher productivity due to its high level of purity . In the synthesis of amorolfine, TAB is a key component in some pharmaceutical synthesis processes . In lithium-ion batteries, TAB prevents overheating, fire, and explosion .

Safety and Hazards

Future Directions

The tert-Amylbenzene market size is expected to surpass USD 70 Million in 2019 and is estimated to grow over 5% CAGR between 2020 and 2026 . This growth is attributed to its rising utilization in pharmaceuticals, chemical intermediaries, and batteries . The demand for hydrogen peroxide from the pulp & paper industry as an effective bleaching agent should drive the growth of the tert-Amylbenzene market .

properties

IUPAC Name |

2-methylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-11(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTJSSMHBLGUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051848 | |

| Record name | tert-Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | tert-Amylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

tert-Amylbenzene | |

CAS RN |

2049-95-8 | |

| Record name | tert-Amylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Amylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER8C1TON3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)

![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)

![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)

![1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B1361312.png)

![[(Thiophene-2-carbonyl)-amino]-acetic acid](/img/structure/B1361314.png)

![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)

![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)